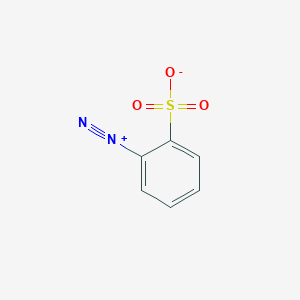

2-Diazoniobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diazoniobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c7-8-5-3-1-2-4-6(5)12(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBQLLGDMXIQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283765 | |

| Record name | Benzenediazonium, 2-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-31-7 | |

| Record name | Benzenediazonium, 2-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodological Refinements for 2 Diazoniobenzenesulfonate

Classical Diazotization Protocols for Ortho-Aminobenzenesulfonic Acids

The traditional method for synthesizing 2-diazoniobenzenesulfonate involves the reaction of ortho-aminobenzenesulfonic acid with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. organic-chemistry.org This reaction is highly exothermic and requires careful control of reaction parameters to ensure the stability of the resulting diazonium salt, which is prone to decomposition at elevated temperatures. maxapress.commaxapress.com

Optimizing Reagent Stoichiometry and Concentration

The stoichiometry of the reactants plays a crucial role in maximizing the yield and purity of the diazonium salt. An excess of the amine can lead to the formation of undesired triazene (B1217601) byproducts, while an excess of nitrous acid can lead to side reactions and impurities. scirp.org In industrial settings, a slight excess of the nitrosating agent is often employed to ensure complete conversion of the amine. For instance, in the diazotization of aminobenzenesulfonic acids, molar ratios of the amine to sodium nitrite are carefully controlled. maxapress.com

Control of Reaction Temperature and Duration

Temperature is arguably the most critical parameter in the classical diazotization of ortho-aminobenzenesulfonic acid. The reaction is typically carried out at low temperatures, generally between 0 and 5 °C, to suppress the decomposition of the unstable diazonium salt. maxapress.com Higher temperatures can lead to the formation of phenolic byproducts and a significant reduction in yield.

The duration of the reaction must also be carefully managed. A sufficient reaction time is necessary to ensure the complete conversion of the starting amine. However, prolonged reaction times, even at low temperatures, can increase the likelihood of diazonium salt decomposition. maxapress.com

The following table, based on data from a study on the closely related 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA), illustrates the typical effects of temperature and reagent stoichiometry on product purity. While not specific to this compound, it provides a representative model of the optimization process. maxapress.com

| Experiment No. | Parameter Varied | Value | Product Purity (%) |

|---|---|---|---|

| 1 | Temperature (°C) | 0 | 95.2 |

| 2 | 10 | 95.6 | |

| 3 | 20 | 93.5 | |

| 4 | 30 | 91.9 | |

| 5 | Molar Ratio (HCl/Amine) | 2.0 | 94.8 |

| 6 | 2.5 | 96.1 | |

| 7 | 3.0 | 95.5 | |

| 8 | Molar Ratio (NaNO₂/Amine) | 1.00 | 95.3 |

| 9 | 1.05 | 96.5 | |

| 10 | 1.10 | 95.8 |

Advanced Synthetic Approaches to this compound

In recent years, significant efforts have been directed towards developing safer, more efficient, and environmentally benign methods for the synthesis of diazonium salts, including this compound. These advanced approaches aim to overcome the limitations of classical batch processes, particularly the handling of potentially explosive intermediates.

Continuous Flow Chemistry for Controlled Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of diazonium salts. organic-chemistry.org By performing the reaction in a microreactor or a flow reactor, the reaction volume at any given time is significantly reduced, which greatly enhances safety. beilstein-journals.orgnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. organic-chemistry.org The enhanced heat transfer in flow reactors effectively manages the exothermic nature of the diazotization reaction, preventing the formation of decomposition products. beilstein-journals.org This approach is particularly advantageous for the in situ generation and immediate consumption of the diazonium salt in subsequent reactions, minimizing the accumulation of this unstable intermediate. beilstein-journals.orgnih.gov

Development and Application of Alternative Diazotizing Reagents

Research has explored the use of alternative diazotizing reagents to replace the traditional sodium nitrite/strong acid system. Alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, are effective alternatives that can be used under milder, often non-aqueous, conditions. researchgate.net These reagents can be particularly useful for substrates that are sensitive to strong aqueous acids. For instance, the diazotization of amines has been successfully achieved using tert-butyl nitrite in the presence of saccharin (B28170) as a mild acidic agent. researchgate.net Methyl nitrite has also been investigated as a gaseous reagent for the diazotization of aminobenzenesulfonic acid. scirp.orgscirp.org The choice of the diazotizing agent can influence the reaction conditions and the nature of the counter-ion of the resulting diazonium salt. scispace.com

Precursor Synthesis Pathways for 2-Aminobenzenesulfonic Acid

The principal synthetic strategies for obtaining 2-aminobenzenesulfonic acid include the direct sulfonation of aniline (B41778), the reduction of nitro-substituted benzenesulfonic acids, and the oxidation of organosulfur compounds.

Direct Sulfonation of Aniline

The direct sulfonation of aniline using sulfuric acid is a well-established method for producing aminobenzenesulfonic acids. tiwariacademy.comchemistrysteps.com This electrophilic aromatic substitution reaction typically involves heating aniline with concentrated or fuming sulfuric acid. csjmu.ac.innih.gov The reaction proceeds through the initial formation of anilinium hydrogen sulfate (B86663). tiwariacademy.comdoubtnut.com Upon heating this intermediate to high temperatures, typically between 180-200°C, rearrangement and dehydration occur to yield the sulfonic acid product. tiwariacademy.comrsc.org

While this "baking process" is straightforward, it predominantly yields the thermodynamically more stable para-isomer, 4-aminobenzenesulfonic acid (sulfanilic acid). tiwariacademy.comchemistrysteps.com The formation of the ortho-isomer, orthanilic acid, is less favored and it is often obtained as a byproduct. nih.gov

To enhance the yield of orthanilic acid, specific methodological refinements have been developed. One notable approach involves the use of a metal hydrogen sulfate, such as sodium hydrogen sulfate (niter cake), as a catalyst. chemicalbook.comgoogle.com In this process, aniline is mixed with an equimolar amount of sulfuric acid and a catalytic quantity of sodium hydrogen sulfate. The mixture is then heated in a vacuum oven at approximately 200°C for an extended period, such as 18 hours. chemicalbook.comgoogle.com This catalytic method has been reported to produce orthanilic acid with high purity (99%) and a yield of up to 95%. google.com

Reduction of 2-Nitrobenzenesulfonic Acid Derivatives

A widely utilized and versatile pathway to orthanilic acid involves the reduction of a nitro group on a pre-sulfonated benzene (B151609) ring. orgsyn.org This multi-step approach typically begins with a substituted nitrobenzene, such as 2-chloronitrobenzene.

One common sequence is as follows:

Disulfide Formation: 2-chloronitrobenzene is reacted with a reagent like sodium disulfide. This step forms 2,2'-dinitrodiphenyl disulfide. chemicalbook.com

Oxidative Chlorination: The disulfide intermediate is then oxidized. A mixture of hydrochloric acid, nitric acid, and chlorine gas can be used to convert the disulfide into 2-nitrobenzenesulfonyl chloride. chemicalbook.comorgsyn.org

Hydrolysis: The resulting 2-nitrobenzenesulfonyl chloride is hydrolyzed, often using a base such as sodium carbonate solution, to yield sodium 2-nitrobenzenesulfonate. chemicalbook.comorgsyn.org

Nitro Group Reduction: In the final step, the nitro group of 2-nitrobenzenesulfonic acid is reduced to an amino group. This reduction can be accomplished using various reducing agents, with iron turnings in a slightly acidic medium being a common industrial method. chemicalbook.comorgsyn.org Other reducing agents like zinc or electrolytic methods have also been employed. orgsyn.org

An alternative route involves the sulfonation of o-nitrochlorobenzene with fuming nitric acid and concentrated sulfuric acid to produce o-nitrobenzene sulfonic acid, which is then reduced using an alkali sulfide (B99878) to give orthanilic acid. google.com

Oxidation of Amino-Substituted Disulfides

Another synthetic strategy involves the oxidation of bis(2-aminophenyl) disulfide. In this method, the disulfide is treated with a strong oxidizing agent, such as a mixture of 30% hydrogen peroxide and concentrated sulfuric acid, to directly form 2-aminobenzenesulfonic acid. thieme-connect.de

The required precursor, bis(2-aminophenyl) disulfide (also known as 2,2'-diaminodiphenyl disulfide), can be synthesized by the reduction of 2,2'-dinitrodiphenyl disulfide, which is accessible from 2-chloronitrobenzene as described previously. chemicalbook.com

Synthesis from Benzothiazole (B30560) Derivatives

An indirect pathway to orthanilic acid utilizes benzothiazole or mercaptobenzothiazole as starting materials. The synthesis involves the alkaline hydrolysis of these heterocyclic compounds, followed by oxidation with hydrogen peroxide, to produce 2,2'-diaminodiphenyl disulfide. chemicalbook.com This intermediate can then be subjected to further oxidation, also with hydrogen peroxide in either acidic or alkaline solution, to yield the final 2-aminobenzenesulfonic acid product. A notable advantage of this route is the potential to perform the entire synthesis from benzothiazole in a single reactor under alkaline conditions, with reported yields around 70%. chemicalbook.com

Interactive Table: Comparison of Synthetic Pathways to 2-Aminobenzenesulfonic Acid

| Pathway | Primary Starting Material(s) | Key Reagents & Conditions | Key Intermediate(s) | Reported Yield | Reference(s) |

| Direct Sulfonation | Aniline | 1. H₂SO₄ (conc.), 180-200°C2. H₂SO₄, Sodium hydrogen sulfate, 200°C, 18h | Anilinium hydrogen sulfate | Byproduct (ortho); up to 95% (with catalyst) | tiwariacademy.comchemicalbook.comgoogle.com |

| Reduction of Nitro-Derivative | 2-Chloronitrobenzene | 1. Sodium disulfide2. Cl₂, HCl, HNO₃3. Na₂CO₃ (hydrolysis)4. Iron turnings (reduction) | 2,2'-Dinitrodiphenyl disulfide, 2-Nitrobenzenesulfonyl chloride, 2-Nitrobenzenesulfonic acid | 84% (for sulfonyl chloride step) | chemicalbook.comorgsyn.org |

| Oxidation of Disulfide | Bis(2-aminophenyl) disulfide | H₂O₂ (30%), H₂SO₄ (conc.) | None | Reasonable yield reported | thieme-connect.de |

| From Benzothiazole | Benzothiazole or Mercaptobenzothiazole | 1. Alkaline hydrolysis2. H₂O₂ (oxidation) | 2,2'-Diaminodiphenyl disulfide | ~70% | chemicalbook.com |

Iii. Mechanistic Investigations of 2 Diazoniobenzenesulfonate Reactivity

Elucidation of Diazonium Ion Formation Mechanisms

The crucial electrophile in the diazotization reaction is the nitrosonium ion (NO⁺). numberanalytics.commasterorganicchemistry.com It is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.com The acid protonates the nitrous acid (HONO), which is formed from NaNO₂, leading to the formation of a protonated nitrous acid. This intermediate then loses a molecule of water to yield the highly electrophilic nitrosonium ion. byjus.comyoutube.com

The generation of the nitrosonium ion can be summarized in the following steps:

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to form nitrous acid.

Protonation of Nitrous Acid: The oxygen atom of the hydroxyl group in nitrous acid is protonated by the excess strong acid.

Formation of Nitrosonium Ion: The protonated nitrous acid loses a water molecule to form the nitrosonium ion.

The presence of electron-withdrawing groups on the aromatic ring, such as the sulfonic acid group in 2-aminobenzenesulfonic acid, can decrease the nucleophilicity of the amino group, making the diazotization process more challenging compared to aniline (B41778). nptel.ac.in

Table 1: Key Steps in Nitrosonium Ion Generation

| Step | Reactants | Products | Description |

| 1 | NaNO₂ + H⁺ | HONO + Na⁺ | Formation of nitrous acid from sodium nitrite and a strong acid. byjus.com |

| 2 | HONO + H⁺ | H₂O⁺-N=O | Protonation of the nitrous acid hydroxyl group. youtube.com |

| 3 | H₂O⁺-N=O | NO⁺ + H₂O | Loss of water to form the electrophilic nitrosonium ion. masterorganicchemistry.combyjus.com |

Proton transfer is a fundamental process throughout the diazotization mechanism. Following the generation of the nitrosonium ion, the primary amino group of 2-aminobenzenesulfonic acid acts as a nucleophile, attacking the nitrosonium ion. byjus.com This initial attack is followed by a sequence of proton transfer steps.

The mechanism proceeds through the following key proton transfer events:

Deprotonation: After the initial N-N bond formation, a proton is lost from the nitrogen atom of the original amino group to form an N-nitrosamine intermediate. byjus.com

Protonation and Tautomerization: The N-nitrosamine undergoes tautomerization to a diazohydroxide. This process is facilitated by the acidic medium and involves protonation of the oxygen atom followed by deprotonation of the nitrogen atom. byjus.com

Final Protonation and Water Elimination: The hydroxyl group of the diazohydroxide is protonated by the acid, converting it into a good leaving group (water). The subsequent elimination of a water molecule results in the formation of the stable 2-diazoniobenzenesulfonate ion. byjus.comyoutube.com

Computational studies on related systems, such as sulfonic acid groups in proton exchange membranes, indicate that the sulfonic acid group can facilitate proton transfer by influencing the local structural and energetic environment. rsc.org These dynamics are critical for the efficient progression of the multi-step diazotization reaction.

Role of Nitrosonium Ion Electrophile Generation

Characterization of Aryl Radical Intermediates in Transformations

Arenediazonium salts like this compound are important precursors to aryl radicals. nih.govnih.gov These highly reactive intermediates are central to a variety of synthetic transformations, including Sandmeyer-type reactions. byjus.comwikipedia.org

The direct detection and characterization of transient aryl radicals are challenging due to their short lifetimes. Advanced spectroscopic techniques are employed to probe these species.

Transient Absorption Spectroscopy: Nanosecond transient absorption spectroscopy is a powerful tool for studying short-lived intermediates in photochemical reactions. edinst.com In studies of photoredox reactions involving aryl diazonium salts, this technique allows for the detection of the transient radical pairs formed after photo-induced electron transfer. nih.govedinst.comnih.gov The decay kinetics of these transient signals provide information about the lifetime of the intermediates and the efficiency of subsequent reactions. edinst.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a definitive method for detecting and characterizing species with unpaired electrons, such as radicals. While direct detection of highly reactive aryl radicals can be difficult, spin trapping techniques are often used. In this method, the transient radical adds to a "spin trap" molecule to form a more stable radical adduct that can be readily observed and characterized by EPR.

Table 2: Spectroscopic Techniques for Aryl Radical Detection

| Technique | Principle | Information Obtained | Reference |

| Transient Absorption Spectroscopy | Measures changes in absorbance following pulsed laser excitation. | Detection of transient species, reaction kinetics, cage escape yields. | nih.govedinst.comnih.gov |

| Electron Paramagnetic Resonance (EPR) | Detects transitions of unpaired electrons in a magnetic field. | Unambiguous identification of radical species, structural information. | researchgate.net |

The formation of aryl radicals from diazonium salts is typically initiated by a single electron transfer (SET) from a reducing agent. nptel.ac.inrsc.org This process is the cornerstone of the Sandmeyer reaction, where a copper(I) salt acts as the SET reagent. byjus.comroyalsocietypublishing.org

The mechanism involves:

Electron Transfer: A single electron is transferred from the reductant (e.g., Cu(I)) to the diazonium ion. byjus.comroyalsocietypublishing.org

Fragmentation: The resulting diazo radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂) to form the aryl radical. byjus.comwikipedia.org

Radical Reaction: The highly reactive aryl radical then proceeds to react with a nucleophile or abstract an atom to form the final product. In the classic Sandmeyer reaction, the aryl radical reacts with a ligand from the copper(II) species formed in the initial SET step, regenerating the copper(I) catalyst. byjus.comroyalsocietypublishing.org

The mechanism is supported by the observation of byproducts such as biaryls, which arise from the dimerization of aryl radicals. wikipedia.org Photoredox catalysis has emerged as a modern alternative for generating aryl radicals from diazonium salts under mild conditions, using photosensitizers to initiate the SET process upon light irradiation. nih.govedinst.com

Spectroscopic Probes for Radical Species Detection

Electrophilic Aromatic Substitution Reaction Mechanisms

While the diazonium group is strongly deactivating for electrophilic attack on its own aromatic ring, the this compound cation is itself a potent electrophile. It readily participates in a class of electrophilic aromatic substitution reactions known as azo coupling. nptel.ac.inchegg.com This reaction is fundamental to the synthesis of a vast array of azo dyes. unb.cachegg.com

In this reaction, the diazonium salt attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline derivative. nptel.ac.in The mechanism proceeds as follows:

Activation of the Coupling Component: For the reaction to occur, the coupling component must be highly activated. Phenols are typically reacted under mildly alkaline conditions (pH 9-10) to form the more strongly activating phenoxide ion. nptel.ac.in Aromatic amines are coupled under mildly acidic conditions.

Electrophilic Attack: The diazonium ion acts as the electrophile and attacks the para position of the activated aromatic ring (e.g., the phenoxide ion). This is the rate-determining step and results in the formation of a carbocation intermediate, often referred to as a sigma complex, which disrupts the aromaticity of the coupling ring. masterorganicchemistry.comlibretexts.org

Deprotonation and Aromatization: A base removes a proton from the carbon atom that formed the new C-N bond. This restores the aromaticity of the ring and yields the final, stable azo-coupled product. masterorganicchemistry.com

The electrophilic aromatic substitution where the diazonium salt is the electrophile is a key transformation, forming the basis for compounds like the pH indicator methyl orange, which is synthesized from diazotized sulfanilic acid. numberanalytics.comchegg.comscribd.com

Nucleophilic Substitution Pathways and Kinetics

The reactivity of this compound in nucleophilic substitution reactions is characterized by the exceptional ability of the diazonium group (-N₂⁺) to act as a leaving group. Upon substitution, it departs as dinitrogen (N₂), a highly stable, gaseous molecule, which provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com While several mechanistic pathways for nucleophilic substitution on aromatic rings exist, reactions involving diazonium salts often proceed via pathways that accommodate this excellent leaving group, such as palladium-catalyzed cross-coupling reactions. scispace.comwikipedia.org

A prominent example of nucleophilic substitution involving this compound is the Heck-Matsuda reaction. wikipedia.orgsemanticscholar.org This palladium-catalyzed process allows for the arylation of olefins, where the aryl group from the diazonium salt is transferred to the olefin. wikipedia.org The reaction is advantageous as it often proceeds under mild conditions, does not strictly require the use of phosphine (B1218219) ligands, and can be faster than traditional Heck reactions that use aryl halides. wikipedia.org

The catalytic cycle of the Heck-Matsuda reaction generally involves four key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the arenediazonium salt, in this case, this compound, to form an arylpalladium(II) complex. Nitrogen gas is released during this step.

Migratory Insertion (Carbopalladation): The olefin coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, which regenerates the carbon-carbon double bond in the product and forms a hydridopalladium(II) complex.

Reductive Elimination: This final step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Research has demonstrated the successful arylation of a variety of substituted olefins with this compound, yielding a series of ortho-substituted benzenesulfonic acids. semanticscholar.org The efficiency and yield of these reactions are influenced by the nature of the substituent on the olefin.

Table 1: Yields of Substituted Styrenes from the Heck-Matsuda Reaction of this compound with Various Olefins

| Olefin Substituent (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| -H (Styrene) | 2-Styrylbenzenesulfonic acid | 85 | semanticscholar.org |

| -CN (Acrylonitrile) | 2-(2-Cyanovinyl)benzenesulfonic acid | 81 | semanticscholar.org |

| -COOCH₃ (Methyl acrylate) | Methyl 3-(2-sulfophenyl)acrylate | 92 | semanticscholar.org |

| -CHO (Acrolein) | 3-(2-Sulfophenyl)propenal | 65 | semanticscholar.org |

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of arenediazonium salts is a critical factor in their handling and reactivity. Generally, these compounds are thermally labile, and their decomposition can be hazardous if not properly controlled. whiterose.ac.uk However, the stability is significantly influenced by the counter-ion and the substituents on the aromatic ring. shu.ac.ukresearchgate.net Arenediazonium salts with sulfonate counter-ions, or internal sulfonate groups like this compound (an inner salt or zwitterion), are known to be significantly more stable and less prone to explosive decomposition than their counterparts with chloride or tetrafluoroborate (B81430) anions. researchgate.net

The thermal decomposition (thermolysis) of arenediazonium salts is understood to proceed predominantly through a free-radical mechanism. shu.ac.uk The process is initiated by the homolytic cleavage of the carbon-nitrogen bond, which releases nitrogen gas and generates a highly reactive aryl radical.

Ar-N₂⁺ → Ar• + N₂

This aryl radical can then participate in a variety of subsequent reactions, depending on the solvent and other species present in the reaction medium. For instance, it can abstract a hydrogen atom from the solvent to form benzenesulfonic acid or react with other molecules to form bi-aryl compounds or other side products. uni.edu In the presence of water or other nucleophilic solvents, a competing heterolytic pathway can occur, leading to the formation of an aryl cation, which is then captured by the nucleophile. For the related 4-bromo-benzenediazonium-2-carboxylate, decomposition in water has been shown to yield the corresponding 5-bromosalicylic acid. acs.org This suggests that a potential decomposition product of this compound in aqueous media is 2-hydroxybenzenesulfonic acid.

The stability of diazonium salts can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). whiterose.ac.uk DSC measures the heat flow associated with thermal transitions as a function of temperature, allowing for the determination of the initial decomposition temperature. TGA tracks the mass of a sample as a function of temperature, providing information on decomposition steps that involve the loss of mass, such as the evolution of nitrogen gas. abo.fimarquette.edu

Studies comparing various arenediazonium salts have shown that electron-donating groups in the ortho or para positions can enhance thermal stability. shu.ac.uk The inherent zwitterionic nature of this compound, where the negative charge of the sulfonate group can stabilize the positive charge of the diazonium group, contributes to its relatively high stability compared to other diazonium salts.

Table 2: Comparative Thermal Stability of Various Arenediazonium Salts

| Arenediazonium Salt | Counter-ion | Initial Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| 4-Nitrobenzenediazonium | BF₄⁻ | 160 | whiterose.ac.uk |

| 4-Bromobenzenediazonium | BF₄⁻ | 140 | whiterose.ac.uk |

| 4-Methoxybenzenediazonium | BF₄⁻ | 140 | whiterose.ac.uk |

| Benzenediazonium | o-Benzenedisulfonimide | ~120-130 | scribd.com |

Iv. Advanced Applications in Diverse Organic Transformations

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic chemistry, and 2-diazoniobenzenesulfonate provides a powerful tool for achieving this transformation through various methodologies.

Aryl Coupling Reactions

Aryl coupling reactions are fundamental processes for the synthesis of biaryls and other arylated compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

Azo Coupling Chemistry with Electron-Rich Aromatics

Azo coupling is a classic electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, attacking an activated aromatic ring. numberanalytics.comwikipedia.org The reaction between this compound and electron-rich aromatic compounds, such as phenols and anilines, leads to the formation of brightly colored azo compounds. science-revision.co.ukmdpi.com This reaction typically occurs at the para position of the activated ring, unless this position is blocked, in which case ortho-coupling is observed. wikipedia.orgorganic-chemistry.org

The reactivity of the aromatic coupling partner is significantly influenced by the nature of its substituents. Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), and alkoxy (-OCH3) groups enhance the nucleophilicity of the aromatic ring, thus increasing its reactivity towards azo coupling. numberanalytics.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups deactivate the ring and decrease its reactivity. numberanalytics.com The pH of the reaction medium is also a critical factor; the reaction proceeds most efficiently in mildly acidic or neutral conditions. organic-chemistry.org

A notable example is the reaction of this compound with 2-naphthol (B1666908) (β-naphthol). In an alkaline solution, the 2-naphthol is deprotonated to form the more nucleophilic naphthoxide ion. This ion then readily attacks the diazonium salt, resulting in the formation of an intense orange-red azo dye. chemguide.co.uk Similarly, the coupling of this compound with dimethylaniline yields methyl orange, a well-known acid-base indicator. psgcas.ac.in

Table 1: Examples of Azo Coupling Reactions with this compound

| Electron-Rich Aromatic | Product | Observations |

| Phenol (B47542) | 4-(2-sulfophenylazo)phenol | Formation of a yellow-orange azo dye. wikipedia.org |

| Aniline (B41778) | 4-amino-2'-sulfodiazoaminobenzene | Yields aniline yellow. wikipedia.org |

| N,N-Dimethylaniline | Methyl Orange | Widely used as a pH indicator. psgcas.ac.in |

| 2-Naphthol | Acid Orange 7 | Produces an intense orange-red precipitate. chemguide.co.ukpsgcas.ac.in |

Transition Metal-Catalyzed Cross-Coupling Methodologies

In recent decades, aryldiazonium salts have gained prominence as highly reactive arylating agents in transition metal-catalyzed cross-coupling reactions. pku.edu.cnnih.govacs.org They serve as excellent alternatives to aryl halides and triflates due to their high reactivity, which often allows for milder reaction conditions and avoids the need for phosphine (B1218219) ligands and strictly anaerobic environments. wikipedia.org

Palladium-Catalyzed Heck-Matsuda Reactions

The Heck-Matsuda reaction is a palladium-catalyzed arylation of an olefin using an arenediazonium salt. wikipedia.org This reaction offers several advantages over the traditional Heck reaction, including often faster reaction rates and the ability to be performed under aerobic conditions, sometimes even without a base. wikipedia.orgnih.gov this compound has been successfully employed in Heck-Matsuda reactions to arylate various olefins. scispace.com

The catalytic cycle of the Heck-Matsuda reaction is generally understood to involve four key steps: oxidative addition of the aryldiazonium salt to a Pd(0) species to form a cationic arylpalladium(II) complex, migratory insertion of the olefin into the aryl-palladium bond, syn-β-hydride elimination to release the arylated olefin product, and reductive elimination to regenerate the Pd(0) catalyst. wikipedia.org

Research has shown that catalysts such as palladium acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are effective for these transformations. wikipedia.org An industrial application of this chemistry is the arylation of trifluoropropene with the diazonium salt of aniline-2-sulfonic acid, a key step in the synthesis of the herbicide Prosulfuron. scispace.com

Table 2: Heck-Matsuda Arylation of Olefins with this compound

| Olefin | Catalyst | Product |

| Ethyl acrylate | Pd(OAc)2 | Ethyl (E)-3-(2-sulfophenyl)acrylate |

| Styrene | Pd(OAc)2 | (E)-1-(2-sulfophenyl)-2-phenylethene |

| Cyclopentene | Pd(OAc)2 | 3-(2-sulfophenyl)cyclopent-1-ene |

Data synthesized from reported reactions of arenediazonium salts. scispace.com

Related Arylation Reactions (e.g., Stille-type reactions with diazonium salts)

The utility of this compound extends to other palladium-catalyzed cross-coupling reactions, such as Stille-type couplings. The Stille reaction involves the coupling of an organotin compound with an organic electrophile. wikipedia.org While traditionally employing organic halides, the high reactivity of aryldiazonium salts makes them attractive coupling partners. researchgate.net

The mechanism of the Stille reaction involves oxidative addition of the electrophile to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the cross-coupled product. wikipedia.orgchem-station.com The use of aryldiazonium salts can be advantageous due to the often milder conditions required for the oxidative addition step. researchgate.net However, the thermal instability of some diazonium salts can be a limiting factor, potentially leading to lower yields compared to more stable electrophiles. researchgate.net

Recent advancements have focused on developing Sandmeyer-type stannylation reactions, where an amino group is converted to a trimethylstannyl group via an in situ generated diazonium salt. pku.edu.cnnih.gov This provides a pathway to organotin reagents that can then participate in subsequent Stille couplings. pku.edu.cnnih.gov

Functional Group Interconversions via Diazonium Salts

The diazonium group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity makes this compound a valuable intermediate for various functional group interconversions. vanderbilt.eduic.ac.ukslideshare.net While the Sandmeyer and related reactions are the most prominent examples, the diazonium moiety can be replaced by a variety of other functional groups, significantly expanding its synthetic utility. nih.govlibretexts.org For instance, reduction of the diazonium salt can lead to the corresponding hydrazine (B178648) derivative. libretexts.org

Sandmeyer-Type Substitutions (Halogenation, Cyanation)

The Sandmeyer reaction is a cornerstone of diazonium chemistry, enabling the substitution of the diazonium group with various nucleophiles, most notably halides and cyanide. wikipedia.orgbyjus.com This reaction class is a powerful tool for introducing these functional groups onto an aromatic ring. byjus.commycollegevcampus.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts. wikipedia.orglumenlearning.com

In the context of this compound, Sandmeyer-type reactions allow for the regioselective introduction of a halogen or a cyano group at the position formerly occupied by the diazonium moiety. For instance, treatment with copper(I) chloride or copper(I) bromide introduces a chlorine or bromine atom, respectively. wikipedia.org Similarly, the use of copper(I) cyanide facilitates the introduction of a nitrile (cyano) group, yielding the corresponding benzonitrile (B105546) derivative. wikipedia.orglumenlearning.com These transformations are significant as the resulting halogenated and cyanated sulfonic acids are valuable building blocks in medicinal chemistry and material science.

Gattermann Reactions

The Gattermann reaction provides an alternative to the Sandmeyer reaction for the introduction of halogens onto an aromatic ring. testbook.com This reaction utilizes copper powder in the presence of the corresponding hydrogen halide (e.g., HCl or HBr) to replace the diazonium group. testbook.combyjus.com While mechanistically related to the Sandmeyer reaction, the Gattermann reaction sometimes offers advantages in terms of reagent accessibility. It is considered a modification of the Sandmeyer reaction. testbook.com For this compound, this reaction would yield the corresponding 2-halobenzenesulfonic acid.

Reduction to Arylamines

The diazonium group can be replaced by a hydrogen atom, effectively leading to the deamination of the original arylamine. This reduction is commonly achieved using reagents like hypophosphorous acid (H₃PO₂). lumenlearning.comlibretexts.org This transformation can be a crucial step in a multi-step synthesis where an amino group is initially used as a powerful ortho-, para-director to guide electrophilic substitution, and is subsequently removed. lumenlearning.com Another mild reducing agent for converting aryl diazonium salts to the corresponding hydrazines is sodium bisulfite. libretexts.org

Arylation of Unsaturated Systems (e.g., Meerwein Reaction)

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, a process typically facilitated by a metal salt catalyst. wikipedia.org The product of this reaction is an arylated alkene or a derivative thereof. The reaction is believed to proceed through an aryl radical, which is generated from the diazonium salt. wikipedia.orgnumberanalytics.com

In the case of this compound, it can serve as the arylating agent. The reaction with an activated alkene, such as an α,β-unsaturated carbonyl compound, in the presence of a copper salt, would lead to the formation of a new carbon-carbon bond between the C2 position of the benzene (B151609) ring and the alkene. This reaction provides a direct method for the introduction of the sulfonyl-substituted phenyl group onto an unsaturated system, opening up avenues for the synthesis of a variety of complex molecules. scispace.com The scope of the Meerwein arylation has been expanded through the use of photocatalysis, which offers a milder method for the generation of the aryl radical from the diazonium salt. nih.gov

Heterocyclic Ring System Synthesis

The inherent reactivity of the diazonium group in this compound makes it a valuable precursor for the construction of heterocyclic ring systems. The ability of the diazonium moiety to act as a leaving group or participate in cyclization cascades is central to these synthetic strategies.

Cyclization Strategies Involving Diazonium Moiety

Intramolecular cyclization reactions involving the diazonium group are a powerful method for synthesizing fused heterocyclic systems. For instance, if a suitable nucleophilic side chain is present on the benzene ring ortho or peri to the diazonium group, an intramolecular reaction can occur. nptel.ac.in The Pschorr cyclization is a classic example of such a reaction, leading to the formation of phenanthrenes and other polycyclic aromatic systems through the intramolecular cyclization of diazonium salts. nih.govnptel.ac.in While direct examples with this compound are specific, the principle applies broadly to substituted diazonium salts, where the diazonium group is trapped intramolecularly to form a new ring. nsc.ru The reaction conditions, particularly the pH, can influence whether the cyclization proceeds through an aryl cation (acidic conditions) or an aryl radical (neutral/basic conditions). nptel.ac.in

Annulation Reactions for Polycyclic Systems

Annulation, or ring-forming, reactions are fundamental in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. Aryl diazonium salts can participate in such reactions. For example, benzenediazonium-2-carboxylate, a related internal diazonium salt, is a well-known precursor for benzyne (B1209423). orgsyn.org Benzyne is a highly reactive intermediate that readily undergoes cycloaddition reactions, including [4+2] annulations with suitable dienes, to form new six-membered rings. researchgate.netrsc.org This strategy allows for the construction of complex polycyclic systems. clockss.org While this compound itself does not directly form benzyne in the same manner, its derivatives can be designed to undergo annulation reactions. For instance, a biaryldiazonium salt can undergo a [4+2] benzannulation with an alkyne to produce a polycyclic aromatic compound. researchgate.net These types of reactions are powerful tools for building molecular complexity. acs.org

Multi-component Approaches to Diverse Heterocycles

The generation of benzyne from this compound provides a powerful entry point for multi-component reactions (MCRs), which allow for the rapid assembly of complex heterocyclic structures in a single synthetic operation. mdpi.commdpi.combeilstein-journals.orgnih.govtaylorfrancis.com These reactions are highly atom-economical and efficient, making them attractive for creating libraries of diverse molecules. taylorfrancis.com The highly reactive nature of the benzyne intermediate allows it to be trapped in situ by a combination of nucleophiles and other reactants, leading to a wide array of heterocyclic products. mdpi.comwikipedia.org

One notable strategy involves the three-component coupling of arynes, generated from precursors like benzenediazonium-2-carboxylate, with quinolines and chloroform. This reaction yields 1-phenyl-2-trichloromethyl-1,2-dihydroquinoline, which can be subsequently hydrolyzed to form 2-quinolinones. clockss.org Similarly, MCRs involving arynes, carbon dioxide, and various nucleophiles like imines or amines have been developed to synthesize six-membered heterocycles such as benzoxazinones and ortho-aminobenzoic acid derivatives. mdpi.com The choice of reaction components and conditions can be tuned to direct the reaction towards specific heterocyclic scaffolds. For instance, domino three-component coupling reactions of arynes with dimethylformamide (DMF) and active methylene (B1212753) compounds can produce coumarins or dihydrobenzofurans, depending on the specific methylene reactant used. mdpi.com

| Aryne Precursor | Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Benzenediazonium-2-carboxylate | Quinoline | Chloroform | 2-Quinolinone (after hydrolysis) | clockss.org |

| Aryne precursor | N-(2,4,6-trimethylbenzylidene)-methylamine | CO₂ | Benzoxazinone | mdpi.com |

| Aryne precursor | DMF | Diethyl malonate | Coumarin derivative | mdpi.com |

| Aryne precursor | DMF | α-Chloromalonates | Dihydrobenzofuran | mdpi.com |

Regioselective Synthesis of Substituted Aromatic Scaffolds

The controlled functionalization of aromatic rings to produce specific substitution patterns is a cornerstone of organic synthesis. organic-chemistry.org this compound is a valuable tool in this context, enabling the regioselective introduction of substituents onto an aromatic core. semanticscholar.org A prominent example is the Heck-Matsuda reaction, which utilizes arenediazonium salts to arylate olefins. researchgate.netscispace.com This reaction has been effectively applied to this compound for the synthesis of ortho-substituted benzenesulfonic acids. semanticscholar.org

The reaction of this compound with various olefins in the presence of a palladium catalyst leads to the formation of substituted styrenes with high regioselectivity. semanticscholar.org The sulfonate group at the ortho position directs the arylation, providing a reliable method for creating 1,2-disubstituted aromatic compounds. This methodology has been applied to the synthesis of complex molecules and is noted for its broad scope with different substituted olefins. semanticscholar.org

Furthermore, the generation of benzyne from this compound allows for regioselective addition reactions. The inherent strain of the benzyne triple bond dictates its reactivity, and the presence of substituents on the benzyne precursor can influence the regioselectivity of nucleophilic attack or cycloaddition reactions, offering a pathway to specifically substituted aromatic products. wikipedia.orgresearchgate.net

| Olefin Substrate | Catalyst System | Product Type | Significance | Reference |

|---|---|---|---|---|

| Trifluoropropene | Homogeneous Pd-complex | ortho-(Trifluoropropenyl)benzenesulfonate | Key step in Prosulfuron synthesis | scispace.com |

| Various substituted olefins | Homogeneous Pd-complex | ortho-Substituted styrenes | General method for ortho-substituted benzenesulfonic acids | semanticscholar.org |

| 2,3-Dihydrofuran | Pd(OAc)₂ | 2-Aryl-2,5-dihydrofurans | Synthesis of flavonoid precursors | researchgate.net |

Strategic Incorporation as a Sulfonate-Bearing Aromatic Moiety

Beyond its role as a benzyne precursor, this compound serves as a direct source for the entire sulfonate-bearing aromatic group. This application is crucial for the synthesis of molecules where the benzenesulfonate (B1194179) unit is a key structural feature. The incorporation of this moiety can impart specific properties, such as increased water solubility or altered biological activity. d-nb.info

The industrial synthesis of the herbicide Prosulfuron provides a compelling case study. A key step in this process is the palladium-catalyzed Heck-Matsuda reaction between this compound and trifluoropropene. scispace.comsemanticscholar.org This reaction efficiently constructs the required 2-(trifluoropropenyl)benzenesulfonate intermediate. Subsequent hydrogenation of the double bond yields the final 2-alkyl-substituted benzenesulfonic acid building block. semanticscholar.org This process is noted for its high atom efficiency and excellent yield over multiple steps. semanticscholar.org

The sulfonate group can also be used to functionalize surfaces and materials. Aryl diazonium salts, including sulfonated variants, can be used to graft organic layers onto various substrates, modifying their surface properties. researchgate.net For example, sulfonated carbon nanomaterials, which can be prepared using diazonium chemistry, have applications as catalysts and in materials science due to the properties imparted by the sulfonic acid groups. d-nb.inforesearchgate.net

V. Spectroscopic and Computational Elucidation of Structure and Reactivity

Advanced Spectroscopic Techniques for Reaction Intermediates and Products

Spectroscopic methods are indispensable tools for monitoring the progress of reactions and identifying the functional groups of reactants, intermediates, and products.

Mechanistic Insights from UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions in molecules and provides valuable information about conjugated systems, such as the aromatic ring in 2-diazoniobenzenesulfonate. technologynetworks.commsu.eduwisc.edu The diazonium group's absorption can be monitored to follow reaction kinetics. For instance, the progress of diazotization can be tracked by observing the disappearance of the reactant amine and the appearance of the diazonium salt, which typically absorbs around 300 nm.

The technique is also instrumental in investigating the thermal decomposition of diazonium salts. By monitoring the change in absorbance at the characteristic wavelength (λmax) of the diazonium cation over time, the rate of decomposition can be determined. This is crucial for assessing the thermal stability of these often unstable compounds. msu.edu Furthermore, UV-Vis spectroscopy can be employed to study the kinetics of coupling reactions, where the formation of the intensely colored azo product can be easily followed. technologynetworks.com

Applications of NMR and IR Spectroscopy in Complex Systems

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of organic compounds. slideshare.netorgosolver.com

IR Spectroscopy is particularly useful for identifying specific functional groups. The presence of the diazonium group (N≡N) in this compound can be confirmed by a characteristic stretching vibration around 2250 cm⁻¹. The strong S=O stretching vibrations of the sulfonate group are typically observed around 1180 cm⁻¹. Monitoring the appearance or disappearance of these peaks can provide direct evidence for the conversion of reactants to products in complex reaction mixtures. wisc.edu

¹H NMR Spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, the aromatic protons typically appear in the range of δ 7.5–8.5 ppm in D₂O. The absence of amine proton signals confirms the completion of the diazotization reaction. NMR is also invaluable for characterizing the products of subsequent reactions, such as azo coupling or substitution reactions, by analyzing the chemical shifts and coupling patterns of the protons on the aromatic rings. researchgate.net

Interactive Table: Characteristic Spectroscopic Data for this compound

| Technique | Functional Group | Characteristic Signal | Reference |

| UV-Vis | Diazonium (N₂⁺) | ~300 nm | |

| IR | Diazonium (N≡N) | ~2250 cm⁻¹ | |

| IR | Sulfonate (S=O) | ~1180 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 7.5–8.5 ppm |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations have become an essential tool for understanding the intricacies of chemical reactions at a molecular level. unipd.itaspbs.com These methods can provide detailed information about the potential energy surface, allowing for the determination of reaction energetics and the identification of transition states. chemrxiv.org

For reactions involving this compound, quantum chemical calculations can be used to:

Calculate Reaction Enthalpies: Determine whether a reaction is exothermic or endothermic. Diazotization reactions, for example, are known to be significantly exothermic. maxapress.com

Determine Activation Energies: The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated. maxapress.commaxapress.com This information is vital for understanding reaction rates and thermal stability. researchgate.netvinci-technologies.comnih.govindiramahavidyalaya.com

Identify Transition State Structures: The geometry of the transition state, the highest energy point along the reaction coordinate, can be modeled. This provides insight into the mechanism of bond formation and cleavage.

These calculations are crucial for assessing the thermal hazards associated with diazonium salts, as they can predict the likelihood of thermal runaway reactions. maxapress.commaxapress.com

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical systems. maxapress.commaxapress.comchemrxiv.org DFT calculations have been instrumental in elucidating the reaction pathways of various reactions involving diazonium salts. nih.govnih.govnih.gov

DFT studies on this compound can provide insights into:

Reaction Mechanisms: By mapping out the potential energy surface, DFT can help to distinguish between different possible reaction mechanisms, such as stepwise versus concerted pathways. nih.gov

Intermediate Stability: The relative energies of intermediates along a reaction pathway can be calculated, helping to identify the most likely species to be formed. maxapress.com

Regio- and Chemoselectivity: DFT can rationalize why a reaction proceeds with a particular orientation (regioselectivity) or why one functional group reacts in preference to another (chemoselectivity). nih.gov For example, in the functionalization of surfaces with diazonium salts, DFT can help understand the nature of the bond between the aryl group and the surface. chemrxiv.orgifremer.fr

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical calculations often focus on isolated molecules or small clusters, molecular dynamics (MD) simulations can model the behavior of a large number of molecules over time. epfl.chuc.edu This allows for the study of intermolecular interactions and the explicit effects of the solvent environment on the reactivity of this compound. epfl.chenergy.gov

MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the this compound ion and how this affects its stability and reactivity.

Diffusion and Transport: The movement of reactants and intermediates within the solvent, which can be a rate-limiting factor in some reactions. aps.org

Conformational Dynamics: The flexibility of molecules and how their shape changes over time, which can influence their ability to react.

These simulations provide a dynamic picture of the reaction environment that complements the static information obtained from quantum chemical calculations. uinjkt.ac.id

Theoretical Insights into Reaction Selectivity and Catalytic Phenomena

Computational methods are increasingly used to understand and predict the selectivity of chemical reactions and the role of catalysts. mdpi.com For reactions involving this compound, theoretical studies can shed light on:

Catalyst-Substrate Interactions: How a catalyst interacts with the diazonium salt to lower the activation energy of a reaction. For instance, in gold-catalyzed reactions, DFT can elucidate the role of the metal center in activating the diazonium salt. nih.gov

Factors Governing Selectivity: By comparing the activation energies for different reaction pathways, theoretical models can explain why a particular product is formed preferentially. nih.gov This is particularly relevant in reactions such as the etherification of glycerol, where multiple products are possible. researchgate.net

Design of New Catalysts: Computational screening can be used to identify promising new catalysts for specific transformations involving diazonium salts, accelerating the discovery of more efficient and selective chemical processes. researchgate.netmdpi.com

Vi. Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of diazonium salts often involves harsh conditions and hazardous reagents. A major future focus is the development of environmentally benign synthetic methods that align with the principles of green chemistry. groupeberkem.com This involves a multi-pronged approach targeting waste reduction, energy efficiency, and the use of safer chemicals. researchgate.netewadirect.com

Future research is geared towards:

Aqueous Synthesis: Shifting from organic solvents to water as the reaction medium is a key goal. researchgate.net Water is non-toxic, non-flammable, and inexpensive. Research into water-stable catalysts and reagents that facilitate diazotization and subsequent reactions in aqueous media is a critical area of exploration. researchgate.net The synthesis of sulfanilic acid, the precursor to 2-diazoniobenzenesulfonate, can be achieved through greener protocols, which in turn makes the entire process more sustainable. ucv.ro

Energy-Efficient Activation: Photoredox catalysis, which utilizes visible light as an energy source, represents a significant leap towards greener synthesis. researchgate.netresearchgate.net These methods can often be performed at room temperature, drastically reducing the energy consumption associated with traditional thermally activated reactions. researchgate.net The development of efficient organic dyes and photocatalysts that can drive diazonium salt reactions is an active area of investigation.

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly reactive intermediates like diazonium salts. researchgate.net By minimizing the volume of reactive species at any given time and allowing for precise temperature control, flow chemistry mitigates the risks associated with the accumulation of potentially explosive diazonium compounds. researchgate.net This approach also allows for higher reproducibility and easier scalability, bridging the gap between laboratory-scale discovery and industrial production. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. groupeberkem.comresearchgate.net Research into catalytic cycles that minimize the formation of by-products is essential. For instance, developing catalytic systems that avoid the use of stoichiometric reagents for reduction or activation steps contributes to a higher atom economy.

Exploration of Novel Catalytic Systems for Diazonium Chemistry

The reactivity of the diazonium group is vast, and harnessing its full potential requires sophisticated catalytic systems. While classic copper-catalyzed Sandmeyer reactions are well-established, modern research is focused on developing more efficient, selective, and versatile catalysts. acs.org

Key areas of exploration include:

Photoredox Catalysis: This has emerged as a powerful tool in diazonium chemistry. researchgate.netwiley.com Aryl diazonium salts are excellent radical precursors under photoredox conditions, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations that were previously challenging. researchgate.netwiley.com Future work will likely focus on designing new photosensitizers with tailored redox potentials and expanding the scope of photoredox-mediated transformations.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, have been successfully adapted for diazonium salts, which serve as effective alternatives to aryl halides. researchgate.netscispace.com Research is ongoing to develop catalysts that are more robust, operate under milder conditions (e.g., in water, without special ligands), and exhibit broader functional group tolerance. researchgate.net Gold catalysis has also shown promise for mediating C-heteroatom bond formation through a catalytic Sandmeyer-type coupling, avoiding the need for sacrificial oxidants. rsc.orgmdpi.com

Organocatalysis: The use of metal-free organic molecules as catalysts presents a sustainable alternative to transition metal systems. Sulfanilic acid itself, the precursor to this compound, has been used as an organocatalyst in various green synthesis reactions. ucv.ro The development of new organocatalysts for diazonium chemistry could lead to more cost-effective and environmentally friendly processes.

The table below summarizes and compares various catalytic systems being explored for diazonium salt chemistry.

| Catalyst System | Reaction Type | Typical Conditions | Key Advantages |

| Photoredox Catalysts (e.g., Eosin Y, Ru(bpy)₃²⁺) | Arylation, C-C & C-X coupling | Visible light, room temperature | Mild conditions, high atom economy, green energy source. researchgate.netresearchgate.netwiley.com |

| Palladium Complexes (e.g., PdCl₂(CH₃CN)₂, Pd/C) | Heck, Suzuki-Miyaura coupling | Aqueous media, room temp. to 50°C | High efficiency, broad scope, can be ligand-free. researchgate.netscispace.com |

| Gold Catalysts (e.g., Au(I) complexes) | Sandmeyer-type C-X coupling (C-Br, C-S, C-P) | No sacrificial oxidant needed | High selectivity, mild conditions. rsc.org |

| Copper Catalysts | Sandmeyer, C-B bond formation | Often requires stoichiometric amounts | Well-established, cost-effective. psgcas.ac.in |

| Organocatalysts (e.g., Sulfanilic Acid) | Mannich reaction, Quinoxaline synthesis | Often solvent-free | Metal-free, environmentally friendly, low cost. ucv.ro |

Expansion into Advanced Materials Science through Controlled Functionalization

A burgeoning area of research is the use of this compound and its derivatives for the surface modification of materials. The high reactivity of the diazonium cation allows for the formation of strong, covalent bonds to a wide array of substrates, including metals, semiconductors, and carbon materials. nih.govnumberanalytics.com This capability is being harnessed to create advanced materials with tailored properties.

Future research directions are focused on:

Controlled Monolayer Formation: While the spontaneous grafting of diazonium salts often leads to the formation of thick, disordered polymer layers, significant effort is being directed toward achieving controlled growth of well-ordered monolayers. nih.govnih.gov Strategies include using sterically hindered diazonium salts to prevent multilayer formation or employing unconventional grafting media like ionic liquids. nih.govacs.org Achieving monolayer precision is crucial for applications in molecular electronics and high-performance sensors.

Functionalized Nanoparticles: Diazonium chemistry provides a robust method for functionalizing the surface of nanoparticles (e.g., silica, gold), enabling their covalent attachment to various surfaces. conicet.gov.armdpi.com This opens up possibilities for developing novel catalysts, where nanoparticles with catalytic activity are immobilized on a support, or creating advanced diagnostic tools. mdpi.commdpi.com

Smart Surfaces and Coatings: By grafting diazonium salts bearing specific functional groups, surfaces can be imbued with desired properties such as corrosion resistance, biocompatibility, or stimuli-responsiveness. numberanalytics.com For example, surfaces can be designed to release molecules in response to a change in pH or light, leading to applications in drug delivery and smart coatings. The ability to create diazonium-terminated films allows for subsequent "click" chemistry reactions, providing a versatile platform for multi-step surface functionalization. mdpi.comrsc.org

The table below highlights the application of diazonium-based functionalization in materials science.

| Substrate Material | Functionalization Goal | Resulting Property/Application |

| Glassy Carbon, Gold | Covalent attachment of redox probes, enzymes | Biosensors, electrochemical devices. nih.gov |

| Iron, Titanium Nitride | Formation of protective organic layers | Corrosion resistance, alternative to metallization. nih.govconicet.gov.ar |

| Silica Nanoparticles | Surface functionalization with diazonium groups | Covalent bonding of nanoparticles to metal surfaces. conicet.gov.ar |

| ITO, Glass | Deposition of diazonium-terminated thin films | Platform for further functionalization via nucleophilic substitution. rsc.org |

| Carbon Surfaces | Grafting of sterically protected diazonium salts | Formation of well-defined monolayers for molecular electronics. acs.org |

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The synergy between experimental organic chemistry and computational modeling is accelerating progress in understanding and predicting the behavior of diazonium salts. researchgate.net Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity, which are often difficult to obtain through experimental means alone. nih.gov

Emerging interdisciplinary efforts include:

Mechanism Elucidation: Computational methods, particularly Density Functional Theory (DFT), are being used to model complex reaction pathways. researchgate.net For instance, studies have investigated the oxidative addition mechanisms in palladium-catalyzed reactions involving diazonium salts, clarifying the role of substituents and electronic factors. researchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predictive Modeling: As computational power grows, it becomes increasingly feasible to predict the outcome of reactions before they are attempted in the lab. This can guide the design of new diazonium-based reagents and catalysts with desired reactivity and selectivity. Computational screening can help identify promising candidates for specific applications, saving significant experimental time and resources.

Understanding Surface Interactions: Modeling the interaction between diazonium salts and various surfaces is key to advancing their use in materials science. nih.gov Computational studies can help understand the structure, bonding, and electronic properties of the grafted layers, providing a molecular-level picture that complements experimental characterization techniques like atomic force microscopy and X-ray spectroscopy. nih.gov This synergy helps in the rational design of surfaces with precisely controlled properties.

This interdisciplinary approach, combining the synthetic power of organic chemistry with the predictive power of computational science, is essential for tackling complex challenges and unlocking the full potential of this compound and the broader class of diazonium compounds in next-generation technologies. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Diazoniobenzenesulfonate in laboratory settings?

- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions, such as temperature (typically 0–5°C to stabilize diazonium intermediates) and pH (acidic media to prevent decomposition). A common approach involves diazotization of sulfanilic acid derivatives using sodium nitrite in HCl, followed by stabilization with sulfonate groups. Key challenges include avoiding premature decomposition of diazonium salts and ensuring high purity (>98%, as per quality control standards for similar sulfonates). Parallel synthesis routes for structurally related sulfonated anthraquinones suggest using inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the diazonium and sulfonate functional groups. Aromatic protons in the benzene ring typically appear as doublets in δ 7.5–8.5 ppm.

- Infrared Spectroscopy (IR) : Peaks at ~1370 cm (S=O stretching) and ~1180 cm (N=N stretching) confirm sulfonate and diazonium groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, as demonstrated for structurally analogous sulfonated compounds .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., nitrogen oxides during diazonium decomposition).

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize instability. Hazard assessments for similar diazonium salts emphasize flammability risks and incompatibility with strong oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from differing experimental setups. To address this:

Systematic Replication : Reproduce studies using standardized buffers (e.g., phosphate vs. acetate) to isolate pH effects.

Kinetic Analysis : Monitor decomposition rates via UV-Vis spectroscopy at λ = 300–400 nm (diazonium absorbance) across pH 2–10.

Statistical Validation : Apply Grubbs’ test to identify outliers and ANOVA to assess inter-study variability. This aligns with frameworks for empirical contradiction analysis in data-driven diagnostics .

Q. What computational methods are effective for predicting the reactivity of this compound in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For sulfonates, solvation models (e.g., COSMO-RS) improve accuracy in simulating aqueous-phase behavior.

- Molecular Dynamics (MD) : Simulate hydration shells to assess steric effects on diazonium group stability. Prior studies on sulfonated anthraquinones highlight the role of sulfonate solvation in stabilizing charged intermediates .

Q. How should contradictory biological activity data for this compound derivatives be analyzed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values in cytotoxicity assays) and adjust for confounding variables (e.g., cell line specificity).

- Dose-Response Modeling : Use Hill equations to quantify efficacy thresholds.

- Pathway Mapping : Integrate transcriptomic or proteomic datasets to identify off-target interactions. This approach is validated in reliability estimation frameworks for medical diagnostics .

Q. What strategies optimize literature review and data retrieval for this compound-related research?

- Methodological Answer :

- Database Search : Use SciFinder or Reaxys with queries combining CAS Registry Numbers (if available) and keywords (e.g., “diazonium sulfonate stability”).

- Patent Analysis : Review granted patents for synthetic methodologies (e.g., US Patent Office or Espacenet).

- Citation Tracking : Leverage tools like Web of Science to identify seminal papers and recent citations. Avoid non-peer-reviewed sources (e.g., vendor websites) to ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.